5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile
Overview
Description
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C12H16N4 It is a derivative of benzonitrile and contains both an amino group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and 4-methylpiperazine.
Nucleophilic Substitution: The 2-chlorobenzonitrile undergoes a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methylpiperazin-1-yl)benzamide
- 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid
- 5-Amino-2-(4-methylpiperazin-1-yl)benzyl alcohol
Uniqueness
5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile is unique due to the presence of both an amino group and a piperazine ring, which confer distinct chemical and biological properties. Its nitrile group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-amino-2-(4-methylpiperazin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-4-6-16(7-5-15)12-3-2-11(14)8-10(12)9-13/h2-3,8H,4-7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPZOCNBYMFZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589878 | |
Record name | 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-82-1 | |
Record name | 5-Amino-2-(4-methyl-1-piperazinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288251-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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